1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Description
1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 2060049-21-8) is a fluorinated pyrazole derivative characterized by:
- Molecular formula: C₈H₉F₃N₂O₂ .
- Structural features: A pyrazole ring substituted with an isopropyl group at position 1, a trifluoromethyl (CF₃) group at position 4, and a carboxylic acid (-COOH) group at position 5. Its SMILES notation is CC(C)N1C(=C(C(=O)O)N=C1)C(F)(F)F .
- Key properties: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety facilitates hydrogen bonding, making it a candidate for pharmaceutical and agrochemical applications .
Properties
CAS No. |
2060049-21-8 |
|---|---|
Molecular Formula |
C8H9F3N2O2 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
2-propan-2-yl-4-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H9F3N2O2/c1-4(2)13-6(7(14)15)5(3-12-13)8(9,10)11/h3-4H,1-2H3,(H,14,15) |
InChI Key |
YGPBWNZFQWIUJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(F)(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized pyrazole derivatives.
Scientific Research Applications
1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The following compounds share structural or functional similarities with the target molecule. Key differences in substituents, physicochemical properties, and applications are highlighted:
Table 1: Structural and Functional Comparison
Key Differences in Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP values (e.g., 2.1 for the target compound vs. 1.8 for the non-CF₃ analog in ).
- Acidity : The carboxylic acid group in position 5 (pKa ~2.5) is more acidic than esters or amides in other derivatives .
- Thermal Stability : CF₃-substituted pyrazoles exhibit higher melting points (e.g., 136°C for the target vs. 120°C for phenyl-substituted analogs) due to strong dipole interactions .
Biological Activity
1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. This compound has been tested against various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| NCI-H460 | 12.50 | Cell cycle arrest |
| SF-268 | 42.30 | Inhibition of proliferation |
These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle modulation .
Anti-inflammatory Properties
In addition to its anticancer activity, the compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, studies indicate that it can significantly lower levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation.
- DNA Interaction : Some studies suggest that pyrazole derivatives can bind to DNA, affecting transcription and replication processes .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Study on MCF7 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation.
- LPS-Induced Inflammation Model : In vivo experiments showed that administration of the compound reduced inflammatory markers in a mouse model of sepsis, suggesting potential therapeutic applications for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
